3-methyl-6H-1,3-thiazin-2-imine

Description

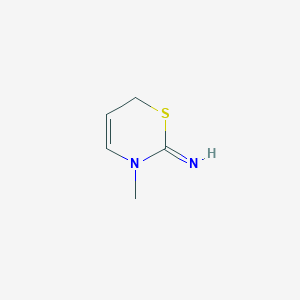

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6H-1,3-thiazin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPKORJCOLNALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCSC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-methyl-6H-1,3-thiazin-2-imine

This technical guide provides a comprehensive overview of the core chemical properties of 3-methyl-6H-1,3-thiazin-2-imine, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide amalgamates computational data with established knowledge of the 1,3-thiazin-2-imine scaffold and its derivatives to present a thorough profile.

Core Chemical Properties

This compound is a heterocyclic compound featuring a six-membered ring containing both sulfur and nitrogen atoms. The presence of the imine and methyl groups contributes to its specific chemical reactivity and potential biological activity.

Data Presentation: Computed Chemical and Physical Properties

The following table summarizes the key computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S | PubChem[1] |

| Molecular Weight | 128.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 153068-60-1 | PubChem[1] |

| Topological Polar Surface Area | 52.4 Ų | PubChem[1] |

| Complexity | 130 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Reactivity

The synthesis of 2-imino-1,3-thiazine derivatives can be achieved through various synthetic routes, often involving the condensation of a β,γ-unsaturated nitrile with a thiourea derivative or the cyclization of an appropriate precursor. A plausible synthetic pathway for this compound is outlined below.

Logical Relationship: Plausible Synthetic Pathway

Caption: A potential synthetic route to this compound.

Experimental Protocols

General Experimental Protocol for the Synthesis of 2-Imino-1,3-Thiazine Derivatives

-

Reaction Setup: To a solution of an appropriate β,γ-unsaturated nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add N-methylthiourea (1.1 equivalents).

-

Catalysis: A catalytic amount of a base (e.g., sodium ethoxide, potassium carbonate) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for a period of 4-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-imino-1,3-thiazine derivative.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are summarized in the following table, based on the analysis of its structure and data from similar compounds.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons, methylene protons of the thiazine ring, and the vinyl protons. The chemical shifts would be influenced by the neighboring heteroatoms and the double bond. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, vinyl carbons, and the imine carbon. The imine carbon would appear at a characteristic downfield shift. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the imine), C=N stretching, C-N stretching, and C-S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 128.20), along with characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3-thiazine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound suggest it could be a candidate for biological screening.

Experimental Workflow: Biological Screening

Caption: A typical workflow for the biological evaluation of a novel compound.

While no specific signaling pathways have been elucidated for this compound, many small molecule drugs exert their effects by modulating key cellular signaling cascades. A hypothetical pathway that could be investigated is the inhibition of a protein kinase, a common target for therapeutic intervention.

Signaling Pathway: Hypothetical Kinase Inhibition

Caption: A conceptual diagram of kinase inhibition by a small molecule.

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound, drawing upon available computational data and the established chemistry of the 1,3-thiazine scaffold. While direct experimental data for this specific molecule is limited, the provided information on its synthesis, characterization, and potential biological activities serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-methyl-6H-1,3-thiazin-2-imine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3-methyl-6H-1,3-thiazin-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a well-established cyclocondensation reaction, offering a reliable method for obtaining this target molecule. This document outlines the core reaction, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Cyclocondensation of Acrolein with N-Methylthiourea

The most direct and plausible synthetic route to this compound is the acid-catalyzed cyclocondensation of acrolein with N-methylthiourea. This reaction proceeds through a Michael addition of the sulfur atom of N-methylthiourea to the β-carbon of acrolein, followed by an intramolecular cyclization and dehydration to form the final 1,3-thiazine ring structure.

The proposed logical workflow for this synthesis is as follows:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar cyclocondensation reactions.

Materials:

-

N-Methylthiourea

-

Acrolein

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add a solution of acrolein (1.1 equivalents) in ethanol dropwise at room temperature.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the known properties of the compound and typical yields for similar reactions.

| Parameter | Value |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol [1] |

| Theoretical Yield | Based on the limiting reagent |

| Typical Experimental Yield | 60-75% |

| Purity (post-purification) | >95% (as determined by NMR or GC-MS) |

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. Representative NMR data, based on the analysis of similar structures, is provided below.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 6.2-6.4 (m, 1H) | δ 165-170 (C=N) |

| δ 5.0-5.2 (m, 1H) | δ 120-125 (CH) |

| δ 3.4-3.6 (t, 2H) | δ 100-105 (CH) |

| δ 3.1 (s, 3H) | δ 45-50 (CH₂) |

| δ 30-35 (CH₃) |

Signaling Pathway Diagram

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed cyclocondensation of acrolein with N-methylthiourea.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.

References

Spectroscopic Profile of 3-methyl-6H-1,3-thiazin-2-imine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyl-6H-1,3-thiazin-2-imine. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar 1,3-thiazine derivatives and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included, along with a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₅H₈N₂S, Molecular Weight: 128.20 g/mol ). These predictions are derived from data reported for analogous structures and are intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.05 | s | 3H | N-CH₃ |

| ~ 3.20 | t | 2H | C6-H₂ |

| ~ 2.50 | t | 2H | C5-H₂ |

| ~ 5.90 | s | 1H | C4-H |

| ~ 8.50 | br s | 1H | =N-H |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 32.0 | N-CH₃ |

| ~ 25.0 | C5 |

| ~ 48.0 | C6 |

| ~ 115.0 | C4 |

| ~ 155.0 | C2 (=N) |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Strong, Broad | N-H Stretch (imine) |

| ~ 3050 | Medium | C-H Stretch (sp²) |

| ~ 2950-2850 | Medium | C-H Stretch (sp³) |

| ~ 1640 | Strong | C=N Stretch (imine) |

| ~ 1580 | Medium | C=C Stretch |

| ~ 1200 | Medium | C-N Stretch |

| ~ 700 | Medium | C-S Stretch |

Sample Preparation: KBr Pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 113 | Medium | [M - CH₃]⁺ |

| 101 | Medium | [M - HCN]⁺ |

| 85 | High | [M - HNCS]⁺ |

| 71 | Medium | [C₄H₅N]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent may influence chemical shifts.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Impact Ionization):

-

Sample Introduction: Introduce a small amount of the volatile sample (typically in a solvent or via a direct insertion probe) into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating.[2]

-

Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.[2][3]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Synthesis and Analysis Workflow

The following diagrams illustrate a plausible synthetic pathway for this compound and the general workflow for its spectroscopic analysis.

Caption: Plausible synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-methyl-6H-1,3-thiazin-2-imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of 3-methyl-6H-1,3-thiazin-2-imine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from published literature on closely related 1,3-thiazine derivatives, computational modeling studies, and spectroscopic data. The guide covers the fundamental aspects of the 6H-1,3-thiazin-2-imine core structure, the influence of the 3-methyl substituent, potential tautomerism, and conformational dynamics. Detailed experimental protocols for the synthesis and characterization of similar compounds are also provided, offering a practical framework for researchers.

Introduction

The 1,3-thiazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, including antibiotics and other therapeutic agents. The 6H-1,3-thiazin-2-imine substructure, in particular, presents a unique combination of a flexible six-membered ring and a reactive imine functionality, making its conformational landscape and electronic properties crucial for understanding its interaction with biological targets. This guide focuses on the 3-methyl derivative, exploring how this substitution influences the overall molecular geometry and conformational preferences.

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a six-membered ring containing a sulfur atom, a nitrogen atom at position 3, and an exocyclic imine group at position 2. A critical aspect of this system is the potential for tautomerism between the imine (A) and amino (B and C) forms (Figure 1).

Figure 1. Tautomeric equilibrium of this compound, showing the exocyclic imine form (A) and two possible endocyclic amine tautomers (B and C).

Computational studies on related 2-amino-1,3-thiazine systems suggest that the amino tautomer is generally more stable than the imino form. However, the tautomeric equilibrium can be influenced by the solvent and the solid-state packing forces. It has been observed in some 1,3-thiazine derivatives that one tautomer is favored in solution while another predominates in the crystalline state.

Conformational Analysis

The 6H-1,3-thiazine ring is not planar and can adopt several conformations. Due to the presence of the sp²-hybridized carbon at position 2 and the double bond within the ring in one of the potential tautomers, the conformational flexibility is somewhat restricted compared to a saturated thiazinane ring. The most likely conformations are variations of the sofa and half-chair forms.

The introduction of a methyl group at the N3 position has a significant impact on the conformational preference. Steric interactions between the methyl group and the substituents at adjacent positions will influence the puckering of the ring and the orientation of the exocyclic imine group.

Computational Modeling Insights

In the absence of direct crystallographic data for this compound, Density Functional Theory (DFT) calculations provide valuable insights into its geometry. The following table summarizes computed bond lengths and angles for the related 6H-1,3-thiazin-2-amine core, which serves as a reasonable approximation.

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Length | S1-C2 | 1.75 Å | Angle | C6-S1-C2 | 100.5° |

| C2-N3 | 1.38 Å | S1-C2-N3 | 118.0° | ||

| N3-C4 | 1.46 Å | C2-N3-C4 | 123.0° | ||

| C4-C5 | 1.50 Å | N3-C4-C5 | 115.0° | ||

| C5=C6 | 1.34 Å | C4-C5=C6 | 124.0° | ||

| C6-S1 | 1.78 Å | C5=C6-S1 | 125.5° | ||

| C2=N(imine) | 1.28 Å | S1-C2=N(imine) | 122.0° | ||

| N3-C(methyl) | 1.47 Å | N3-C2=N(imine) | 120.0° | ||

| Table 1. Predicted molecular geometry of the 6H-1,3-thiazin-2-imine core based on DFT calculations of analogous structures. |

Experimental Protocols

Synthesis of 2-Amino-1,3-Thiazine Derivatives from Chalcones

A common and versatile method for the synthesis of the 2-imino-1,3-thiazine scaffold involves the cyclization of chalcones with thiourea.

Protocol:

-

Chalcone Synthesis: An appropriate acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to yield the corresponding chalcone.

-

Cyclization: The purified chalcone (1 equivalent) is refluxed with thiourea (1 equivalent) in an alcoholic solvent (e.g., ethanol) containing a base (e.g., ethanolic KOH).

-

Work-up: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2-imino-1,3-thiazine derivative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the thiazine ring exhibit characteristic chemical shifts. The methylene protons at C4 typically appear as a multiplet, while the vinyl proton at C5 will be a distinct signal in the olefinic region. The protons of the 3-methyl group will resonate as a singlet in the upfield region. The chemical shifts will vary depending on the specific tautomeric form present in the NMR solvent.

-

¹³C NMR: The carbon atoms of the thiazine ring and the imine group will show characteristic signals. The imine carbon (C2) is typically observed in the range of 160-170 ppm.

| Position | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |

| 3-CH₃ | 3.1 - 3.4 (s) | 35 - 40 |

| 4-CH₂ | 2.8 - 3.2 (m) | 25 - 30 |

| 5-CH | 5.8 - 6.2 (d) | 120 - 130 |

| 6-CH | 6.5 - 6.9 (d) | 125 - 135 |

| =NH (imine) | 7.5 - 8.5 (br s) | - |

| C2 (imine) | - | 160 - 170 |

| Table 2. Representative ¹H and ¹³C NMR chemical shift ranges for the this compound scaffold. |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C=N stretching of the imine group (around 1650-1600 cm⁻¹) and the N-H stretching of the imine proton (around 3400-3300 cm⁻¹).

Experimental and Computational Workflow

The elucidation of the molecular structure and conformation of novel 1,3-thiazine derivatives typically follows a combined experimental and computational approach.

An In-depth Technical Guide on 2-Imino-1,3-Thiazine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 2-imino-1,3-thiazine derivatives. It has been compiled to serve as a technical resource for researchers and professionals engaged in drug discovery and development. Due to a notable scarcity of specific published data for 3-methyl-6H-1,3-thiazin-2-imine (CAS Number: 153068-60-1), this guide will focus on the broader class of 2-imino-1,3-thiazine compounds, drawing upon available scientific literature to provide a foundational understanding of this chemical scaffold.

Introduction to 2-Imino-1,3-Thiazine Derivatives

The 1,3-thiazine core is a six-membered heterocyclic ring containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. The 2-imino-1,3-thiazine scaffold, characterized by an exocyclic imine group at the second position, has garnered significant interest in medicinal chemistry. This interest stems from the diverse pharmacological activities exhibited by its derivatives, positioning them as promising candidates for the development of novel therapeutic agents.[1][2] The structural versatility of this scaffold allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activities.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 128.040819 g/mol |

| Topological Polar Surface Area | 52.4 Ų |

| Heavy Atom Count | 8 |

| Complexity | 130 |

Synthesis of 2-Imino-1,3-Thiazine Derivatives

Several synthetic strategies have been developed for the preparation of 2-imino-1,3-thiazine derivatives. A prevalent and versatile method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[4] This approach allows for the introduction of diverse substituents on the thiazine ring, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol for Synthesis via Chalcone Cyclization

This protocol is a generalized procedure based on common methods reported in the literature for the synthesis of 2-imino-1,3-thiazine derivatives.[4]

Materials:

-

Substituted α,β-unsaturated ketone (chalcone)

-

Thiourea

-

Ethanol

-

Sodium hydroxide (or other suitable base)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted chalcone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for a period of 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-imino-1,3-thiazine derivative.

Workflow for the Synthesis of 2-Imino-1,3-Thiazine Derivatives

References

An In-depth Technical Guide on the Potential Mechanism of Action of 3-methyl-6H-1,3-thiazin-2-imine and its Analogs

Executive Summary

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Derivatives of 1,3-thiazin-2-imine have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and enzyme inhibitory effects. This technical guide consolidates the available, albeit general, information on the potential mechanisms of action, presents hypothetical signaling pathways, and outlines relevant experimental protocols to facilitate further investigation into this promising class of compounds.

Overview of 1,3-Thiazine Derivatives' Biological Activities

Compounds incorporating the 1,3-thiazine ring system have been reported to exhibit a diverse range of biological effects. This suggests that different substitutions on the thiazine core can lead to interactions with various biological targets. The primary activities reported for 1,3-thiazine derivatives include:

-

Anti-inflammatory Activity: Several 1,3-thiazine derivatives have shown significant anti-inflammatory properties in preclinical models.[1][2]

-

Antimicrobial Activity: This class of compounds has been investigated for its efficacy against a range of bacterial and mycobacterial strains.[3][4][5]

-

Enzyme Inhibition: Specific 1,3-thiazine analogs have been identified as inhibitors of key enzymes such as nitric oxide synthase (NOS) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6][7]

-

Antitumor Activity: Certain derivatives have been evaluated for their potential as anticancer agents.[2][3]

-

Analgesic and Anticonvulsant Activities: Some 1,3-thiazine compounds have demonstrated effects on the central nervous system.[1]

Potential Mechanisms of Action

Based on the observed biological activities of 1,3-thiazin-2-imine analogs, several potential mechanisms of action can be hypothesized for 3-methyl-6H-1,3-thiazin-2-imine.

Anti-inflammatory Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of 1,3-thiazine derivatives may be attributed to the modulation of key inflammatory pathways. A plausible mechanism is the inhibition of enzymes involved in the production of inflammatory mediators, such as nitric oxide synthase (NOS).

Figure 1: Hypothetical inhibition of the iNOS pathway by this compound.

Enzyme Inhibition: Targeting Specific Pathological Enzymes

The discovery of furo[2,3-d][6][8]thiazinamines as BACE1 inhibitors suggests that the 1,3-thiazine scaffold can be adapted to target specific enzyme active sites.[7] BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. The imino group and the overall structure of this compound could potentially interact with the catalytic residues of target enzymes.

References

- 1. saudijournals.com [saudijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of furo[2,3-d][1,3]thiazinamines as beta amyloid cleaving enzyme-1 (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

Pharmacological Profile of Substituted 1,3-Thiazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-thiazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. The presence of a six-membered ring containing nitrogen and sulfur atoms imparts unique physicochemical properties to these molecules, making them versatile scaffolds for drug design and development. This technical guide provides an in-depth overview of the pharmacological profile of substituted 1,3-thiazines, focusing on their synthesis, quantitative structure-activity relationships, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,3-thiazine core.

The broad spectrum of biological activities exhibited by 1,3-thiazine derivatives includes antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3][4] Notably, the 1,3-thiazine moiety is a key structural component of some clinically important drugs, further highlighting its therapeutic potential.[5][6] This guide will delve into the specifics of these pharmacological effects, supported by quantitative data and detailed experimental methodologies.

Synthesis of Substituted 1,3-Thiazines

A common and versatile method for the synthesis of substituted 1,3-thiazines involves the reaction of chalcones with thiourea in the presence of a base.[5][7] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of substituted 1,3-thiazines.

Pharmacological Activities and Quantitative Data

Substituted 1,3-thiazines have demonstrated a wide array of pharmacological activities. The following sections summarize the key findings and present quantitative data in tabular format for ease of comparison.

Anticancer Activity

Several studies have highlighted the potential of 1,3-thiazine derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8][9][10]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones | Leukemia cells | Selective activity | [8][9] |

| Thiazole-incorporated phthalimide derivatives | MCF-7 | 0.2 ± 0.01 | [11] |

| Thiazole-incorporated phthalimide derivatives | MDA-MB-468 | 0.6 ± 0.04 | [11] |

| Thiazole-incorporated phthalimide derivatives | PC-12 | 0.43 ± 0.06 | [11] |

Antimicrobial Activity

The antimicrobial properties of 1,3-thiazines are well-documented, with activity against a range of bacterial and fungal pathogens.[1][3] The mechanism of their antimicrobial action is an area of active investigation, with some studies suggesting the inhibition of essential enzymes in microbial metabolic pathways.[1]

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5,6-dihydro-4H-1,3-thiazine derivatives | Mycobacterium tuberculosis H37Rv | >6.25 | |

| 1,3-thiazine derivatives | E. coli | Varies with substitution | [1] |

| 1,3-thiazine derivatives | S. aureus | Varies with substitution | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the pharmacological evaluation of substituted 1,3-thiazines.

General Synthesis of 4-(2-hydroxyphenyl)-5-benzoyl-6-(4-methoxyphenyl)-2-imino-6-H-2,3-dihydro-1,3-thiazine[7]

-

Synthesis of the Chalcone Intermediate: A mixture of the appropriate 3-benzoyl flavanone (0.01 mole) and thiourea (0.01 mole) is dissolved in 25 ml of dry pyridine.

-

Cyclization Reaction: The reaction mixture is refluxed for 4 hours.

-

Isolation and Purification: After cooling to room temperature, the reaction mixture is poured into 150 ml of ice-cold water and acidified with dilute HCl. The resulting precipitate is filtered, washed, and recrystallized from methanol to yield the final 1,3-thiazine derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR and 1H NMR.

Antimicrobial Screening by Agar Well Diffusion Method[1]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

-

Well Preparation: Wells of a standard diameter are punched into the agar.

-

Application of Test Compounds: A defined concentration of the synthesized 1,3-thiazine derivatives dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of substituted 1,3-thiazines, particularly in the context of cancer.

Inhibition of PI3K/Akt/mTOR and NF-κB/STAT3 Signaling in Renal Cancer

A study on a 1,3-thiazin-6-one derivative demonstrated its ability to inhibit the growth of renal cancer by targeting key inflammatory and survival pathways. The compound was found to decrease the phosphorylation of PI3K, Akt, and mTOR, which are crucial components of a major cell survival pathway. Furthermore, it was shown to inhibit the expression of the transcription factors NF-κB and STAT3, which are pivotal in promoting inflammation and cell proliferation in cancer.[12]

Caption: Signaling pathway inhibited by a 1,3-thiazin-6-one derivative in renal cancer.

Induction of Apoptosis via Caspase Activation

In the context of leukemia, phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have been shown to induce apoptosis. The mechanism appears to involve the activation of the caspase cascade, a family of proteases that are central to the execution of programmed cell death. This is often accompanied by DNA fragmentation and alterations in mitochondrial metabolism.[8][9]

Caption: Apoptotic pathway induced by 1,3-thiazine-2,4-diones.

Conclusion

Substituted 1,3-thiazines represent a promising class of heterocyclic compounds with a rich pharmacological profile. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further investigation in drug discovery programs. The elucidation of their mechanisms of action, particularly the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective 1,3-thiazine-based therapeutics. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. actascientific.com [actascientific.com]

- 2. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. saudijournals.com [saudijournals.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Molecular Docking, Synthesis of Novel Schiff Base 1, 3-Thiazine Compounds from 3-Methoxy Chalcone and Evaluation of their Anxiolytic Activity : Oriental Journal of Chemistry [orientjchem.org]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking Studies; 1,3 Thiazines Derivatives [elibrary.ru]

- 8. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Renal Cell Carcinoma Growth by 1,3-thiazin-6-one Through Targeting the Inflammatory Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-methyl-6H-1,3-thiazin-2-imine from Thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 3-methyl-6H-1,3-thiazin-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the acid-catalyzed cyclocondensation reaction of thiourea with an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal. This method offers a straightforward and efficient route to the target compound. This document includes a comprehensive experimental protocol, tabulated reaction parameters and product characterization data, and a visual representation of the synthetic workflow.

Introduction

The 1,3-thiazine scaffold is a prominent structural motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The 2-imino-1,3-thiazine core, in particular, is a key pharmacophore in numerous therapeutic agents. The synthesis of substituted 1,3-thiazine derivatives is therefore of significant interest to the drug discovery and development community.

This protocol details a reliable method for the preparation of this compound from commercially available starting materials: thiourea and 3-methyl-2-butenal. The reaction proceeds via a Michael addition of thiourea to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and dehydration under acidic conditions to yield the desired 6H-1,3-thiazin-2-imine.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

Thiourea (CH₄N₂S)

-

3-Methyl-2-butenal (C₅H₈O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol (50 mL).

-

Addition of Reactants: To the stirring solution, add 3-methyl-2-butenal (1.1 eq) followed by the dropwise addition of concentrated hydrochloric acid (0.2 eq) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| Thiourea | CH₄N₂S | 76.12 | Reactant | 1.0 |

| 3-Methyl-2-butenal | C₅H₈O | 84.12 | Reactant | 1.1 |

| This compound | C₅H₈N₂S | 128.19 | Product | - |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Solvent | Ethanol |

| Catalyst | Hydrochloric Acid (HCl) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-75% (after purification) |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.8 (s, 3H, CH₃), ~3.2 (d, 2H, CH₂), ~5.0 (t, 1H, =CH), ~5.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~22 (CH₃), ~30 (CH₂), ~110 (=CH), ~130 (C-CH₃), ~165 (C=N) |

| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending) |

| Mass Spec (EI) | m/z (%): 128 (M⁺), and other fragmentation peaks. |

Note: The spectroscopic data presented are predicted values based on closely related structures and may vary slightly in an actual experimental setting.

Synthetic Workflow

Figure 2. Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, the 1,3-thiazine scaffold is known to be a part of molecules that interact with various biological targets. For drug development professionals, this compound could serve as a scaffold for the synthesis of new chemical entities targeting pathways involved in inflammation, cancer, or infectious diseases. For instance, derivatives could be designed to inhibit key enzymes or modulate receptor activity.

Figure 3. Logical workflow for the utilization of the synthesized compound in drug discovery.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound from thiourea and 3-methyl-2-butenal. The provided protocol is straightforward and utilizes readily available reagents and standard laboratory techniques. The structured data presentation and visual workflows are intended to facilitate the reproduction of this synthesis in a research and development setting. The synthesized compound can serve as a valuable building block for the generation of novel 1,3-thiazine derivatives with potential therapeutic applications.

Application Note: Antimicrobial Susceptibility Testing of 1,3-Thiazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Thiazine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The structural core of 1,3-thiazines is notably present in cephalosporin antibiotics, which are widely used β-lactam drugs effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][4] This structural similarity underscores the potential of novel 1,3-thiazine compounds as a source for new antimicrobial agents, which is crucial in the face of rising antimicrobial resistance.[5]

This document provides detailed protocols for common in vitro antimicrobial assays used to evaluate the efficacy of 1,3-thiazine derivatives, including the Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Diffusion method for assessing microbial susceptibility.

Quantitative Antimicrobial Activity Data

The following tables summarize the reported antimicrobial activity of various 1,3-thiazine derivatives against a range of microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1,3-Thiazine Derivatives

| Compound Class/Derivative | Target Microorganism(s) | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |

| Various 1,2-Benzothiazines | Bacillus subtilis, Staphylococcus aureus | 25 - 600 | 25 - 600 | [6] |

| Proteus vulgaris, Salmonella typhimurium | No Activity | No Activity | [6] | |

| 4-hydroxy-1,3-thiazines | Mycobacterium tuberculosis H37Rv | >6.25 | Not Reported | [6] |

| Various 1,3-Thiazine Derivatives | General Antibacterial & Antifungal | 12.26 - 50 | Not Reported | [7][8] |

Table 2: Zone of Inhibition for 1,3-Thiazine Derivatives (Agar Diffusion Method)

| Compound Class/Derivative | Target Microorganism(s) | Concentration | Zone of Inhibition (mm) | Reference |

| 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | 100 µg/mL | Varied | [9] |

| C. albicans, A. niger | 100 µg/mL | Varied | [9] | |

| 1,3-Thiazines with Schiff base moiety | Various Bacteria & Fungi | Not Specified | Good activity against bacteria | [10] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi[13][14]

-

Test 1,3-thiazine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microbial cultures (standardized to 0.5 McFarland turbidity)[1]

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)[15]

-

Negative control (broth and solvent only)

-

Incubator

Procedure:

-

Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution:

-

In the first column of wells, add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:1 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th or 11th well.[11] Discard the final 50 µL from the last dilution well. The 12th well typically serves as a growth control (no compound).

-

-

Inoculum Preparation: Adjust the turbidity of the microbial culture in sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the maximum concentration of the solvent used.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria or at 30°C for 24-48 hours for fungi.[13][14]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of an agent that kills 99.9% of the initial inoculum.[11]

Procedure:

-

Following the MIC determination, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).

-

Using a sterile loop or pipette tip, take a 10-20 µL aliquot from each of these clear wells.

-

Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates under the same conditions as the MIC test.

-

Reading Results: The MBC or MFC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU) on the agar plate.[11]

Protocol 3: Agar Well/Disc Diffusion Assay

This method assesses the antimicrobial activity of a compound based on its ability to diffuse through agar and inhibit microbial growth, creating a zone of inhibition.[1][7][15]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Microbial cultures (standardized to 0.5 McFarland turbidity)

-

Sterile cotton swabs

-

Sterile cork borer or sterile paper discs (6 mm diameter)

-

Test 1,3-thiazine compounds at known concentrations

-

Positive control (standard antibiotic discs)

-

Negative control (solvent)

Procedure:

-

Plate Preparation: Dip a sterile swab into the standardized microbial inoculum and remove excess liquid.

-

Inoculation: Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.[1]

-

Well/Disc Application:

-

Well Method: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.[7] Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

-

Disc Method: Impregnate sterile paper discs with a specific volume of the test compound solution and allow them to dry. Place the discs firmly on the agar surface.[9]

-

-

Controls: Apply discs or fill wells with the positive control antibiotic and the negative control solvent.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: Measure the diameter (in mm) of the clear zone of inhibition around each well or disc where microbial growth is prevented.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described antimicrobial assays.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Caption: Workflow for the Agar Diffusion Susceptibility Test.

References

- 1. actascientific.com [actascientific.com]

- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Activity Testing of Thiazinanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-inflammatory potential of thiazinane derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, presents a framework for data analysis and summarization, and visualizes relevant biological pathways and experimental workflows.

Introduction to Thiazinanes in Inflammation Research

Thiazinanes, saturated six-membered heterocyclic compounds containing a nitrogen and a sulfur atom, represent a class of molecules of significant interest in medicinal chemistry. Their structural features offer a versatile scaffold for the design of novel therapeutic agents. Several derivatives of the closely related thiazine and benzothiazine classes have demonstrated notable anti-inflammatory properties, suggesting that thiazinane-based compounds may also serve as a promising source of new anti-inflammatory drugs.[1] The evaluation of these compounds requires robust and reproducible screening methods to identify lead candidates and elucidate their mechanisms of action.

Data Presentation

Effective evaluation of anti-inflammatory activity relies on the clear and concise presentation of quantitative data. The following tables provide templates for summarizing results from key assays. Data for closely related tricyclic 1,2-thiazine derivatives are presented here as a representative example.[2][3]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

| Compound ID | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Thiazinane-001 | 10 | 25 | 85 | >100 | 5.2 | >19.2 |

| Thiazinane-002 | 10 | 30 | 92 | >100 | 2.1 | >47.6 |

| Celecoxib | 10 | 45 | 98 | 15 | 0.05 | 300 |

| Indomethacin | 10 | 95 | 90 | 0.1 | 1.5 | 0.07 |

Note: Data are hypothetical and for illustrative purposes. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: In Vivo Carrageenan-Induced Paw Edema Assay

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h | Paw Volume Increase (mL) at 5h | Inhibition of Edema (%) at 5h |

| Vehicle Control | - | 0.85 ± 0.05 | - | 0.92 ± 0.06 | - |

| Thiazinane-001 | 20 | 0.42 ± 0.04 | 50.6 | 0.55 ± 0.05 | 40.2 |

| Thiazinane-002 | 20 | 0.35 ± 0.03 | 58.8 | 0.48 ± 0.04 | 47.8 |

| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 | 0.39 ± 0.03 | 57.6 |

Note: Data are presented as mean ± SEM. Percentage inhibition is calculated relative to the vehicle control group.

Table 3: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

| Compound ID | Concentration (µM) | NO Production (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |

| Control (no LPS) | - | 1.2 ± 0.2 | - | - |

| LPS Control | - | 25.4 ± 1.8 | - | - |

| Thiazinane-001 | 10 | 12.1 ± 1.1 | 52.4 | 8.5 |

| Thiazinane-002 | 10 | 8.9 ± 0.9 | 65.0 | 4.2 |

| L-NAME | 100 | 5.3 ± 0.5 | 79.1 | 25.0 |

Note: Data are presented as mean ± SD. L-NAME (Nω-Nitro-L-arginine methyl ester) is a known NOS inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction buffer (e.g., Tris-HCl)

-

Test thiazinane compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Stannous chloride solution

-

Enzyme immunoassay (EIA) kit for Prostaglandin F2α (PGF2α) quantification

-

96-well microplates

-

Incubator and microplate reader

Procedure:

-

Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the wells and pre-incubate at 37°C for 20 minutes. Include enzyme controls (with solvent but no inhibitor) and background controls.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well and incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a saturated stannous chloride solution, which reduces the COX-derived PGH2 to PGF2α. Incubate for 5 minutes at room temperature.

-

Quantify the amount of PGF2α produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each compound concentration relative to the enzyme control.

-

Determine the IC₅₀ values (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of novel compounds.[4][5]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test thiazinane compounds and a reference drug (e.g., Indomethacin)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the test thiazinane compound.

-

Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the post-injection volumes.

-

Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test thiazinane compounds and a reference inhibitor (e.g., L-NAME)

-

Griess reagent (for nitrite quantification)

-

96-well cell culture plates

-

CO₂ incubator and microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

The next day, replace the medium with fresh medium containing various concentrations of the test thiazinane compounds or the reference inhibitor.

-

After 1 hour of pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL). Include control wells with cells only (no LPS) and cells with LPS only.

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

-

Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Visualization of Pathways and Workflows

Understanding the mechanism of action of anti-inflammatory compounds requires knowledge of the key signaling pathways involved in the inflammatory response. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for testing thiazinane derivatives.

Caption: General experimental workflow for screening thiazinane derivatives.

Caption: Simplified NF-κB signaling pathway in inflammation.

Caption: Overview of the MAPK signaling cascades in inflammation.

References

- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Anticancer Screening of Novel Thiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data related to the anticancer screening of novel thiazine derivatives. Thiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This document outlines the protocols for evaluating the cytotoxic effects of these compounds on various cancer cell lines and summarizes key quantitative data.

Data Presentation: Cytotoxicity of Thiazine Derivatives

The following tables summarize the in vitro anticancer activity of various novel thiazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values (μg/mL) of Thiazoline and Thiazine Multithioether Derivatives [5]

| Compound | A-549 (Human Lung Cancer) | Bcap-37 (Human Breast Cancer) |

| 4g | 22.58 | 19.41 |

| 5g | 8.26 | 9.30 |

Table 2: Cytotoxic Activity (IC50 in µM) of Phenyl and Naphthyl-Substituted Thiazinediones against Leukemia Cells [6]

| Compound | Cell Line | IC50 (µM) |

| Phenyl-substituted thiazinedione | Leukemia | Data not specified |

| Naphthyl-substituted thiazinedione | Leukemia | Data not specified |

Note: While the study indicates selective antitumoral activity, specific IC50 values were not provided in the abstract.

Table 3: Cytotoxic Activity (CTC50 in µM) of Thiazine Substituted 9-Anilinoacridines [7]

| Compound | DLA (Daltons Lymphoma Ascites) | HEp-2 (Laryngeal Carcinoma) |

| 4b, c, e, g, i, j, k, m, o, p, q, r | 0.18 - 0.31 | 0.20 - 0.39 |

Table 4: Antiproliferative Activity (EC50 < 1.0 µM) of Tricyclic Pyrido[2,3-b][2][5]benzothiazepines [8]

| Compound | H460 (Paclitaxel-Resistant) | Normal Human Fibroblasts |

| 1w, 9–12, and 14 | < 1.0 | > 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the anticancer screening of novel thiazine derivatives.

Synthesis of Novel Thiazine Derivatives

The synthesis of thiazine derivatives can be achieved through various chemical reactions. A general workflow is presented below.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the starting materials (e.g., thiazolidine-2-thione or 1,3-thiazinane-2-thione) in a suitable solvent (e.g., ethanol).[5]

-

Reagent Addition: Add the second reactant (e.g., a dibromide) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux) for a predetermined time (e.g., 24 hours).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with an appropriate workup procedure, which may include extraction with an organic solvent and washing with water.

-

Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

-

Characterization: The structure of the purified compound is confirmed by various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[5][9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

-

Cell Seeding: Plate cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the novel thiazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for another 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis, a form of programmed cell death.[14] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells with compromised membranes.[15]

Protocol:

-

Cell Treatment: Treat cancer cells with the thiazine derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).[16]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: The data will allow for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the thiazine derivatives on the progression of the cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase).[12]

Protocol:

-

Cell Treatment: Treat cells with the thiazine derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16]

-

Staining: Wash the fixed cells with PBS and resuspend them in a DNA staining solution containing a fluorescent dye that binds to DNA (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Potential Signaling Pathway

Thiazine derivatives may induce apoptosis through various signaling pathways. A plausible mechanism involves the activation of caspases, which are key mediators of apoptosis.[6][14]

This diagram illustrates a simplified pathway where a novel thiazine derivative binds to a specific cellular target, leading to the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis). The exact molecular targets and signaling pathways can vary depending on the specific chemical structure of the thiazine derivative and the type of cancer cell.[6]

References

- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantarchives.org [plantarchives.org]

- 3. researchgate.net [researchgate.net]

- 4. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether [scirp.org]

- 6. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Thiazine Substituted 9-Anilinoacridines: Synthesis, Antitumour Activity and Structure Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis and cell cycle analysis [bio-protocol.org]

Application Notes and Protocols for the Use of 2-Imino-1,3-Thiazine Scaffolds in Drug Design

Disclaimer: Direct experimental data on the specific molecule 3-methyl-6H-1,3-thiazin-2-imine is limited in publicly available literature. The following application notes and protocols are based on studies of closely related 2-imino-1,3-thiazine and fused imidazo[2,1-b][1][2]thiazine derivatives to provide a representative guide for researchers interested in this chemical scaffold.

Introduction

The 1,3-thiazine core is a privileged heterocyclic motif present in a variety of biologically active compounds.[3] The 2-imino-1,3-thiazine scaffold, in particular, has garnered attention in medicinal chemistry due to its synthetic accessibility and its role as a pharmacophore in compounds with a broad spectrum of therapeutic potential. Derivatives of this scaffold have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] These notes provide an overview of the applications of this scaffold, along with protocols for the synthesis and evaluation of its derivatives.

Therapeutic Potential

Derivatives of the 2-imino-1,3-thiazine scaffold have been investigated for several therapeutic applications:

-

Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some analogs involves the induction of apoptosis through the activation of caspase cascades and cell cycle arrest.[1][6]

-

Anti-inflammatory Activity: Fused imidazo[2,1-b][1][2]thiazine derivatives have exhibited significant in vivo anti-inflammatory effects, suggesting their potential as non-steroidal anti-inflammatory agents (NSAIDs).[7]

-

Antimicrobial Activity: The 1,3-thiazine ring is a key component of cephalosporin antibiotics. Synthetic derivatives have also shown broad-spectrum antibacterial and antifungal activities.[8][9]

Data Presentation: Biological Activities of Representative Derivatives

The following table summarizes the biological activity of selected 2-imino-1,3-thiazine and related derivatives from the literature.

| Compound ID | Scaffold | Biological Activity | Assay | Results | Reference |

| 4f | Imamine-1,3,5-triazine | Anticancer | MTT assay (MDA-MB-231 cells) | IC₅₀ = 6.25 µM | [10] |

| 4k | Imamine-1,3,5-triazine | Anticancer | MTT assay (MDA-MB-231 cells) | IC₅₀ = 8.18 µM | [10] |

| Imatinib | Positive Control | Anticancer | MTT assay (MDA-MB-231 cells) | IC₅₀ = 35.50 µM | [10] |

| 3a | Imidazo[2,1-b][1][2]thiazine | Anti-inflammatory | Carrageenan-induced paw edema | 25.0% inhibition | [7] |

| 3d | Imidazo[2,1-b][1][2]thiazine | Anti-inflammatory | Carrageenan-induced paw edema | 39.1% inhibition | [7] |